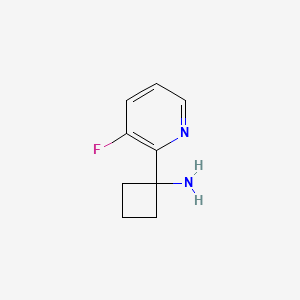
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11FN2. It is characterized by a cyclobutanamine core attached to a fluoropyridine ring.
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and cyclobutanone.
Synthetic Route: A common synthetic route involves the formation of an intermediate by reacting 3-fluoropyridine with cyclobutanone under specific conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction efficiency.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine has several scientific research applications:
Chemistry: In synthetic chemistry, it serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Fluoropyridin-4-yl)cyclobutanamine and 1-(4-Fluoropyridin-2-yl)cyclobutanamine share structural similarities with this compound.
Uniqueness: The position of the fluorine atom on the pyridine ring significantly influences the compound’s chemical properties and reactivity.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-1-6-12-8(7)9(11)4-2-5-9/h1,3,6H,2,4-5,11H2 |
InChI Key |
GNTKFUARIPLYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=N2)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














